Ethyl2,2-difluoro-2-(pyrrolidin-3-yl)acetatehydrochloride
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Overview
Description
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the alpha carbon of the ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2,2-difluoroacetate with pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetic acid.
Reduction: Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)ethanol.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and binding affinity to certain enzymes or receptors. The pyrrolidine ring may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride: Differing by the presence of a hydroxyl group.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: Featuring a chromenyl group instead of pyrrolidine.
Pyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring.
Biological Activity
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride is a synthetic compound with notable biological activity attributed to its unique structural features, including a pyrrolidine ring and the incorporation of fluorine atoms. This article explores its biological activity, potential therapeutic applications, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃F₂NO₂·HCl
- Molecular Weight : 229.7 g/mol
- CAS Number : 2408957-54-8
The presence of fluorine enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.
Biological Activity
Research indicates that ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride exhibits various biological activities, particularly in neuropharmacology and medicinal chemistry. The following sections detail specific areas of activity:
1. Interaction with Biological Targets
The compound's fluorinated structure may increase binding affinity to specific enzymes or receptors. This has implications for drug development, particularly in targeting neuropharmacological pathways.
3. Neuropharmacological Effects
Compounds with similar structures have been explored for their effects on central nervous system (CNS) activity. The pyrrolidine ring is known for its versatility in medicinal chemistry, suggesting that this compound may also exhibit CNS-related pharmacological properties.
The mechanism by which ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride exerts its biological effects likely involves:
- Enhanced Membrane Penetration : The lipophilicity due to fluorine atoms may facilitate better penetration through lipid membranes.
- Target Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique attributes of ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
Ethyl 2-(4-hydroxypiperidin-4-yl)acetate hydrochloride | Contains a piperidine ring with a hydroxyl group | Potentially different biological activity due to hydroxyl substitution |
Ethyl 3-(pyrrolidin-1-yl)propanoate hydrochloride | Propanoate side chain | May exhibit different pharmacokinetic properties |
Ethyl 4-(dimethylamino)piperidine acetate | Dimethylamino group on a piperidine ring | Enhanced solubility and potential CNS activity |
These comparisons highlight how variations in functional groups can influence biological activities and therapeutic applications.
Case Studies
While specific case studies focusing solely on ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate hydrochloride are scarce, related research provides valuable insights:
Properties
Molecular Formula |
C8H14ClF2NO2 |
---|---|
Molecular Weight |
229.65 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-7(12)8(9,10)6-3-4-11-5-6;/h6,11H,2-5H2,1H3;1H |
InChI Key |
ZSXMLNTXAVITOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCNC1)(F)F.Cl |
Origin of Product |
United States |
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